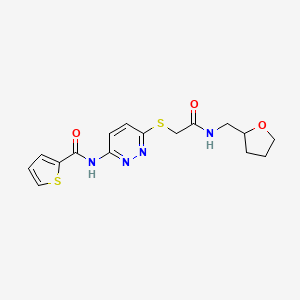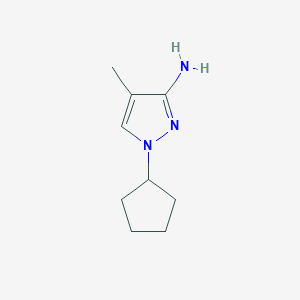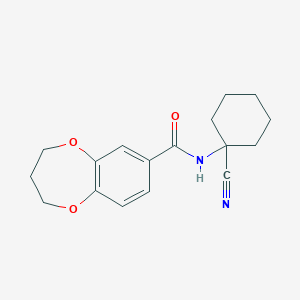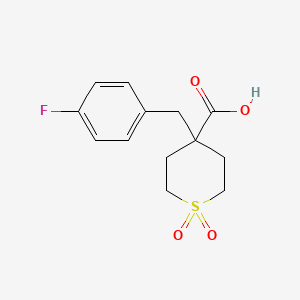
3-(1',3'-dioxolynyl)-1-(3,4-dichlorobenzyl)-5-nitro-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1',3'-dioxolynyl)-1-(3,4-dichlorobenzyl)-5-nitro-1,3-dihydro-2H-indol-2-one, commonly referred to as “3DCDN”, is a novel synthetic compound with potential applications in scientific research. 3DCDN is a member of the indole-based compound family and is a derivative of indole-3-carboxaldehyde. 3DCDN has been studied for its possible use in laboratory experiments due to its unique chemical and physical properties.
Scientific Research Applications
Synthesis and Classification of Indoles
Indoles represent a significant class of heterocyclic compounds with widespread applications in medicinal chemistry, organic synthesis, and material science. The development of new methods for indole synthesis, including those similar to the compound of interest, has been a focus of organic chemists due to their biological relevance and structural complexity. The synthesis methods have evolved to address the challenges of functionalization and diversification, leading to the exploration of novel indole derivatives with potential applications in drug development and beyond. The review by Taber and Tirunahari (2011) provides a comprehensive classification of indole synthesis strategies, reflecting the compound's foundational significance in scientific research (Taber & Tirunahari, 2011).
Environmental and Biological Implications
The environmental persistence and biological activities of chlorophenols and their derivatives, closely related to the structure of the discussed compound, have been extensively studied. These studies reveal the compound's potential environmental impact, specifically in the context of its degradation products and their behavior in various ecosystems. The comprehensive review on chlorophenols in municipal solid waste incineration by Peng et al. (2016) suggests that such compounds, by analogy, could serve as precursors to environmentally persistent and biologically active substances, thereby indicating the importance of understanding their lifecycle and transformation products (Peng et al., 2016).
Application in Downstream Processing and Mitigation Strategies
The compound's structural features suggest its potential utility in downstream processing and as part of mitigation strategies for environmental pollutants. For instance, its nitro and dioxolanyl functionalities could be relevant in the synthesis of biologically produced diols, as discussed by Xiu and Zeng (2008). This application underscores the role of such indole derivatives in industrial biotechnology, particularly in the purification and recovery processes of bioproducts (Xiu & Zeng, 2008).
properties
IUPAC Name |
1'-[(3,4-dichlorophenyl)methyl]-5'-nitrospiro[1,3-dioxolane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O5/c18-13-3-1-10(7-14(13)19)9-20-15-4-2-11(21(23)24)8-12(15)17(16(20)22)25-5-6-26-17/h1-4,7-8H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKSRDYYOGKTDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)C3=C(C=CC(=C3)[N+](=O)[O-])N(C2=O)CC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2879964.png)
![2-[(1-Ethenylpyrazol-4-yl)methyl-(1-ethylpyrazol-4-yl)amino]ethanesulfonyl fluoride](/img/structure/B2879965.png)


![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide](/img/structure/B2879970.png)
![5-[(2,5-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2879971.png)
![6-Ethyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2879973.png)



![2-((4-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2879979.png)
![N-(2-ethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2879984.png)